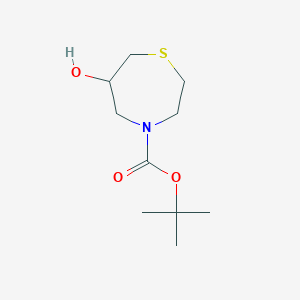
4-Boc-1,4-thiazepan-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Boc-1,4-thiazepan-6-ol is a heterocyclic organic compound that features a thiazepane ring with a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl group at the sixth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Boc-1,4-thiazepan-6-ol typically involves the formation of the thiazepane ring followed by the introduction of the Boc protecting group. One common method includes the cyclization of appropriate precursors under controlled conditions. The Boc group is then introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Boc-1,4-thiazepan-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the thiazepane ring or the Boc group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution could introduce a halogen or other functional group.
Applications De Recherche Scientifique
4-Boc-1,4-thiazepan-6-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of fine chemicals and as a building block for more complex industrial compounds
Mécanisme D'action
The mechanism by which 4-Boc-1,4-thiazepan-6-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The Boc group provides stability and protection during reactions, while the thiazepane ring can interact with biological molecules, potentially inhibiting or modifying their activity. The exact pathways depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
1,4-thiazepane: Lacks the Boc protecting group and hydroxyl group, making it less stable and versatile.
1,4-thiazepan-6-one: Contains a ketone group instead of a hydroxyl group, altering its reactivity and applications.
4-Boc-1,4-thiazepan-3-ol: Similar structure but with the hydroxyl group at a different position, affecting its chemical behavior.
Uniqueness: 4-Boc-1,4-thiazepan-6-ol is unique due to the presence of both the Boc protecting group and the hydroxyl group, which provide stability and versatility in various chemical reactions and applications .
Propriétés
Formule moléculaire |
C10H19NO3S |
|---|---|
Poids moléculaire |
233.33 g/mol |
Nom IUPAC |
tert-butyl 6-hydroxy-1,4-thiazepane-4-carboxylate |
InChI |
InChI=1S/C10H19NO3S/c1-10(2,3)14-9(13)11-4-5-15-7-8(12)6-11/h8,12H,4-7H2,1-3H3 |
Clé InChI |
FICQZWSWLRFLBC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCSCC(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


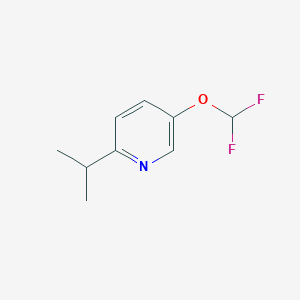
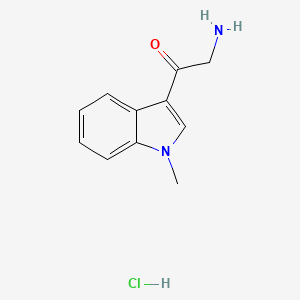
![Ethyl 6-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B15330936.png)
![6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15330938.png)
![1-Oxa-9-thiaspiro[5.5]undecan-4-ol](/img/structure/B15330941.png)

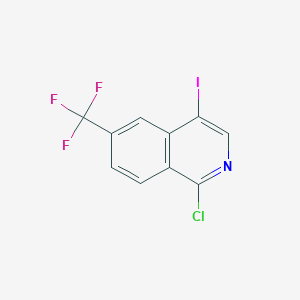
![1-Fluoro-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B15330959.png)
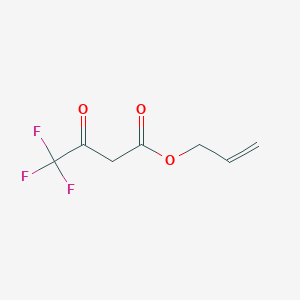
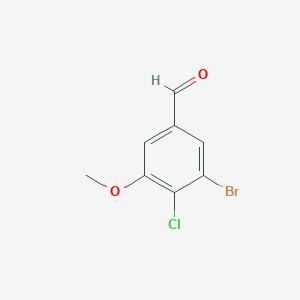
![tert-Butyl 3-chloro-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B15330988.png)
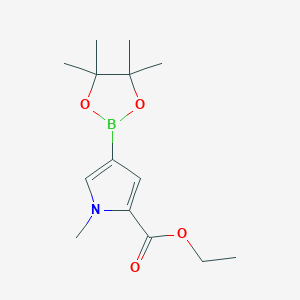
![6-Methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15330997.png)

